molecular formula C10H10ClNO2 B13967432 4-(Acetamidomethyl)benzoyl chloride CAS No. 82086-13-3

4-(Acetamidomethyl)benzoyl chloride

Cat. No.: B13967432
CAS No.: 82086-13-3
M. Wt: 211.64 g/mol
InChI Key: FACIQZIWDOOHFF-UHFFFAOYSA-N
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Description

4-(Acetamidomethyl)benzoyl chloride is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetamidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetamidomethyl)benzoyl chloride typically involves the acylation of 4-(acetamidomethyl)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows: [ \text{4-(Acetamidomethyl)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Acetamidomethyl)benzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form 4-(acetamidomethyl)benzyl alcohol under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: 4-(Acetamidomethyl)benzoic acid.

    Reduction: 4-(Acetamidomethyl)benzyl alcohol.

Scientific Research Applications

4-(Acetamidomethyl)benzoyl chloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetamidomethyl)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Uniqueness: 4-(Acetamidomethyl)benzoyl chloride is unique due to the presence of the acetamidomethyl group, which provides additional functionality and reactivity compared to simpler benzoyl chloride derivatives. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific functional group transformations.

Properties

CAS No.

82086-13-3

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

4-(acetamidomethyl)benzoyl chloride

InChI

InChI=1S/C10H10ClNO2/c1-7(13)12-6-8-2-4-9(5-3-8)10(11)14/h2-5H,6H2,1H3,(H,12,13)

InChI Key

FACIQZIWDOOHFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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